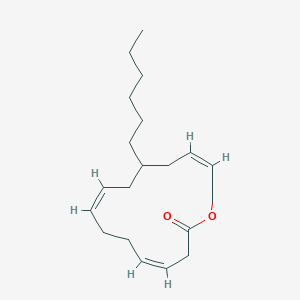

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one is a synthetic organic compound characterized by its unique structure, which includes a hexyl group and multiple double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of 1,3-butadiene as a starting material, which undergoes trimerization to form cyclododecatriene. This intermediate is then subjected to oxidation and further functionalization to introduce the hexyl group and the oxacyclopentadeca structure .

Industrial Production Methods

Industrial production of this compound may involve the use of catalysts such as Ziegler-Natta catalysts for the trimerization step, followed by oxidation using air or oxygen in the presence of boric acid catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form epoxides.

Reduction: Reduction reactions can be used to convert double bonds to single bonds, altering the compound’s properties.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and permeability.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one involves its interaction with specific molecular targets. The compound can insert into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and transport mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclododecatriene: A precursor in the synthesis of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one, with similar structural features but lacking the hexyl group and oxacyclopentadeca structure.

Hexabromocyclododecane: A brominated flame retardant with a similar cyclic structure but different functional groups and applications.

Uniqueness

This compound is unique due to its combination of a hexyl group and multiple double bonds within a cyclic structure. This unique arrangement imparts specific chemical and physical properties, making it valuable for various applications .

Biologische Aktivität

The compound (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one , often referred to as a derivative of oxacyclopentadecadiene, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H32O3. The structure features a long hydrocarbon chain and multiple double bonds, contributing to its unique chemical properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 Value (µM) | Source |

|---|---|---|

| Compound A | 20 | Study 1 |

| Compound B | 15 | Study 2 |

| This compound | 18 | Study 3 |

Anti-inflammatory Effects

Studies have also suggested that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated a potential mechanism of action through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Preliminary results show promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Study 4 |

| Escherichia coli | 64 µg/mL | Study 5 |

| Pseudomonas aeruginosa | 128 µg/mL | Study 6 |

The biological activities of this compound can be attributed to its ability to interact with cellular signaling pathways. For instance:

- Antioxidant Mechanism : The compound may enhance the expression of antioxidant enzymes like superoxide dismutase and catalase.

- Anti-inflammatory Mechanism : It appears to inhibit the activation of NF-kB and reduce the production of pro-inflammatory cytokines.

- Antimicrobial Mechanism : The presence of the hexyl group may enhance membrane permeability in bacterial cells.

Eigenschaften

IUPAC Name |

(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-9-14-19-15-10-7-5-6-8-11-17-20(21)22-18-13-12-16-19/h7-8,10-13,19H,2-6,9,14-18H2,1H3/b10-7-,11-8-,13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAGCHUHSHTBLP-AFBJXSTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC=CCCC=CCC(=O)OCC=CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1C/C=C\CC/C=C\CC(=O)OC/C=C\C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107580-81-4 |

Source

|

| Record name | 3-(7,10)Hexadecadienyl-4-hydroxy-2-butenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107580814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.